molecular formula C17H14Br3N5OS B610327 PTC-209 hydrobromide

PTC-209 hydrobromide

Cat. No.: B610327
M. Wt: 576.1 g/mol
InChI Key: UOPFJYYKFDZXSY-UHFFFAOYSA-N
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Description

PTC-209 hydrobromide is the hydrobromide salt of PTC-209, a potent and selective inhibitor of B lymphoma Mo-MLV insertion region 1 homolog (BMI-1). BMI-1 is a component of polycomb repressive complex 1, which plays a crucial role in the regulation of gene expression through chromatin modification. This compound has an IC50 value of 0.5 micromolar and is known for its irreversible reduction of cancer-initiating cells .

Scientific Research Applications

PTC-209 hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

PTC-209 hydrobromide is a potent and selective inhibitor of BMI-1 . BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog) is a component of the polycomb repressive complex 1 (PRC1) and acts as an epigenetic chromatin modifier for a variety of genes . It contributes to human tumorigenesis via epigenetic transcriptional silencing .

Mode of Action

This compound interacts with its primary target, BMI-1, and robustly reduces its expression presumably by post-transcriptional repression and ubiquitin-proteasomal degradation . This interaction results in significant changes in the cellular processes, including impaired cell proliferation, G1-phase cell cycle arrest, compromised migration and invasiveness, and increased cell apoptosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It results in a significant decrease of cyclin D1 (CCND1) and v-myc avian myelocytomatosis viral oncogene homolog (MYC) expression, as well as upregulation of cyclin-dependent kinase inhibitor 1A (CDKN1A) and cyclin-dependent kinase inhibitor 1B (CDKN1B) . Additionally, it leads to upregulation of NOXA and subsequent downregulation of myeloid cell leukemia 1 (MCL-1) protein levels, which likely mediates the apoptotic effects of PTC-209 .

Result of Action

The molecular and cellular effects of this compound’s action include impaired cell proliferation, G1-phase cell cycle arrest, compromised migration and invasiveness, and increased cell apoptosis . It also reduces colony formation, tumorsphere formation, and the percentage of ALDH1+ subpopulation in cells . In a xenograft model, PTC-209 administration significantly reduced tumor growth .

Action Environment

The anti-cancer activity of PTC-209 is upheld in the presence of stromal support or myeloma growth factors insulin-like growth factor 1 (IGF-1) and interleukin 6 (IL-6) . In the tumor microenvironment, PTC-209 impairs tube formation, osteoclast development, and decreases osteoblast formation in a dose-dependent manner . This suggests that environmental factors such as the presence of growth factors and the tumor microenvironment can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

PTC-209 hydrobromide is synthesized through a series of chemical reactions involving the formation of the core structure followed by the introduction of the hydrobromide salt. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency between batches .

Chemical Reactions Analysis

Types of Reactions

PTC-209 hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .

Comparison with Similar Compounds

PTC-209 hydrobromide is unique in its potent and selective inhibition of BMI-1. Similar compounds include:

These compounds share similar mechanisms of action but differ in their bioavailability, selectivity, and therapeutic applications.

Properties

IUPAC Name

N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2N5OS.BrH/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19;/h3-8H,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFJYYKFDZXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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